molecular formula C8H13N3O B8116540 {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol

{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol

Cat. No.: B8116540
M. Wt: 167.21 g/mol
InChI Key: OEHKTAAPESHFHS-UHFFFAOYSA-N
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Description

{5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a hydroxymethyl group at position 2 and a methyl group at position 4. This structure combines aromatic and partially saturated rings, conferring unique physicochemical properties.

Properties

IUPAC Name

(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-10-2-3-11-8(5-10)4-7(6-12)9-11/h4,12H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHKTAAPESHFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)CO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the pyrazolo[1,5-a]pyrazine ring system, followed by reduction to yield the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the pyrazolo[1,5-a]pyrazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution using reagents like sulfuric acid and nitric acid.

Major Products

    Oxidation: Formation of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carboxylic acid.

    Reduction: Formation of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications References
Ethyl 6-methyl-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride Ethyl ester at C2, methyl at C6 Intermediate for further functionalization; polar ester group enhances crystallinity
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one Nitro group at C2, ketone at C4 Electron-withdrawing nitro group may confer reactivity in electrophilic substitutions
[5-(Benzodioxol-5-yl)-7-(trifluoromethyl)-...]methanone Trifluoromethyl at C7, benzodioxol at C5 Lipophilic substituents (CF₃) likely improve blood-brain barrier penetration
Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives Cyano groups at C3/C6, methylthio at C7 High electrophilicity for nucleophilic additions; explored in anticancer studies
{5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol (Target) Hydroxymethyl at C2, methyl at C5 Predicted higher solubility vs. esters; potential for hydrogen bonding in drug design Inferred

Structural and Functional Differences

  • Substituent Effects: The hydroxymethyl group in the target compound contrasts with ester (e.g., ), nitro (), or trifluoromethyl () substituents in analogs.
  • A similar approach using a hydroxymethyl-containing reagent (e.g., glycolonitrile) could yield the target .
  • Biological Relevance: Pyrazolo[1,5-a]pyrazine derivatives are explored for CNS activity (e.g., ’s piperazinyl ethanol derivative) and cytotoxicity (e.g., pyrimidine dicarbonitriles in ). The target’s hydroxymethyl group may modulate interactions with enzymes or receptors via hydrogen bonding .

Physicochemical and Pharmacokinetic Insights

  • Solubility : The hydroxymethyl group likely increases water solubility compared to ethyl carboxylate (logP ~1.5–2.0) or nitro derivatives (logP ~2.5) .
  • Metabolic Stability : Methyl groups (e.g., at C5) typically reduce oxidative metabolism, while hydroxymethyl groups may undergo glucuronidation, affecting half-life .

Biological Activity

{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.2 g/mol
  • SMILES Notation : CC1=NN2C(C(=C1)N=C(N2)C)O

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

  • Antimicrobial Activity : Several studies have indicated that pyrazolo derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antitubercular Activity : Similar compounds within the pyrazolo family have been identified as potential leads against Mycobacterium tuberculosis, suggesting a possible pathway for further investigation.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of pyrazolo compounds reported that derivatives including this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

CompoundMIC (µg/mL)Target Bacteria
This compound64Staphylococcus aureus
This compound128Escherichia coli

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value of 15 µM.

Antitubercular Activity

Research focusing on the antitubercular potential of pyrazolo compounds highlights their ability to inhibit Mycobacterium tuberculosis. In a recent study involving high-throughput screening of pyrazolo derivatives:

  • The compound showed promising results with an MIC of 0.25 µg/mL against Mtb H37Rv.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However:

  • Inhibition of DNA Synthesis : Some studies suggest that this compound may interfere with DNA replication in bacterial cells.
  • Apoptosis Induction : In cancer cells, it appears to activate intrinsic apoptotic pathways leading to cell death.

Case Studies

Two significant case studies illustrate the potential of pyrazolo derivatives:

  • Case Study 1 : A derivative similar to this compound was evaluated for its cytotoxic effects on lung cancer cells and demonstrated a significant reduction in cell viability compared to control groups.
  • Case Study 2 : In a study aimed at discovering new antitubercular agents, a series of pyrazolo compounds were synthesized and screened for activity against Mtb. The lead compounds displayed low cytotoxicity towards human cells while maintaining efficacy against the bacteria.

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